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molecular formula C7H5Cl2NO2 B1362339 Methyl 5,6-Dichloronicotinate CAS No. 56055-54-0

Methyl 5,6-Dichloronicotinate

Cat. No. B1362339
M. Wt: 206.02 g/mol
InChI Key: HWZINXYBRIQTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940769B2

Procedure details

4.45 mL of sulfuric acid was added to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol, and refluxed under heating and stirring for 18 hours. The mixture was cooled to 4° C. neutralized with a saturated sodium bicarbonate solution, and methanol was concentrated under reduced pressure. The aqueous layer was extracted with ethyl acetate, and the organic layer was separated to be dried over magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=20/1) to obtain 5.2 g of white solid, 5,6-dichloro-nicotinic acid methyl ester (yield 97%).
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:8]([Cl:16])=[N:9][CH:10]=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[C:17](=O)(O)[O-].[Na+]>CO>[CH3:17][O:13][C:12](=[O:14])[C:11]1[CH:15]=[C:7]([Cl:6])[C:8]([Cl:16])=[N:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to be dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography (eluting solvent: chloroform/methanol=20/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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